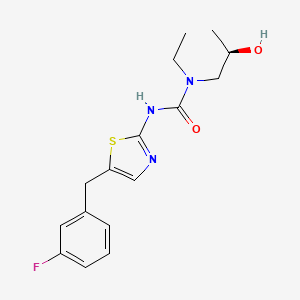
(R)-MrgprX2 antagonist-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-MrgprX2 antagonist-3 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its ability to selectively inhibit the MrgprX2 receptor, which is implicated in various physiological and pathological processes, including pain, inflammation, and allergic reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-MrgprX2 antagonist-3 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent functionalization. The synthetic route often starts with the preparation of a chiral precursor, which is then subjected to various chemical transformations such as alkylation, acylation, and cyclization to yield the final product. The reaction conditions are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-MrgprX2 antagonist-3 is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
®-MrgprX2 antagonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of ®-MrgprX2 antagonist-3 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents.
科学研究应用
®-MrgprX2 antagonist-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MrgprX2 receptor and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of the MrgprX2 receptor in cellular and molecular biology.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, inflammation, and allergic reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the MrgprX2 receptor.
作用机制
The mechanism of action of ®-MrgprX2 antagonist-3 involves its selective binding to the MrgprX2 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, which in turn modulates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of G-protein coupled receptor signaling, leading to reduced cellular responses associated with pain, inflammation, and allergic reactions.
相似化合物的比较
Similar Compounds
Some compounds similar to ®-MrgprX2 antagonist-3 include:
A1/A3 AR antagonist 3: A dual antagonist for A1 and A3 adenosine receptors, used in research for chronic heart diseases.
H3 receptor antagonists: Such as clobenpropit and ciproxifan, used in the treatment of neurodegenerative conditions.
Uniqueness
®-MrgprX2 antagonist-3 is unique due to its high selectivity and potency for the MrgprX2 receptor. This specificity makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes and for developing targeted therapeutic agents.
属性
分子式 |
C16H20FN3O2S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
1-ethyl-3-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-[(2R)-2-hydroxypropyl]urea |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-20(10-11(2)21)16(22)19-15-18-9-14(23-15)8-12-5-4-6-13(17)7-12/h4-7,9,11,21H,3,8,10H2,1-2H3,(H,18,19,22)/t11-/m1/s1 |
InChI 键 |
SQINLEDSAKOIRP-LLVKDONJSA-N |
手性 SMILES |
CCN(C[C@@H](C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
规范 SMILES |
CCN(CC(C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


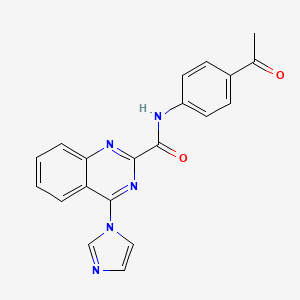

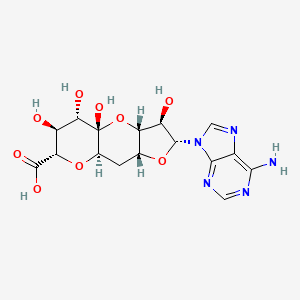
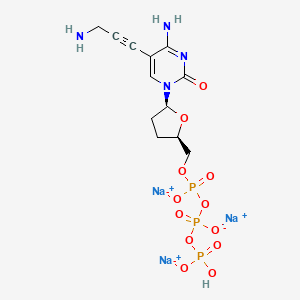
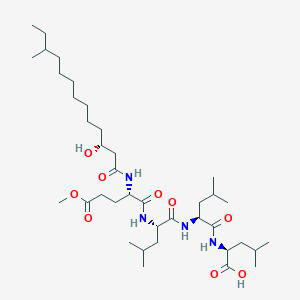

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
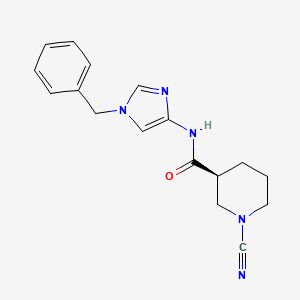
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
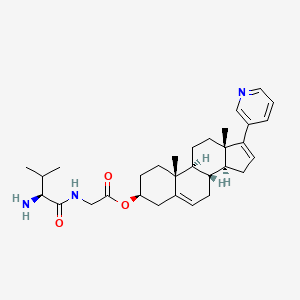
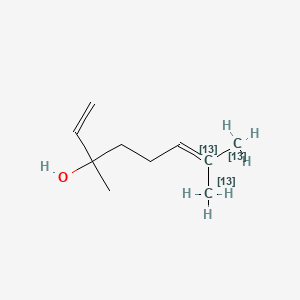
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
